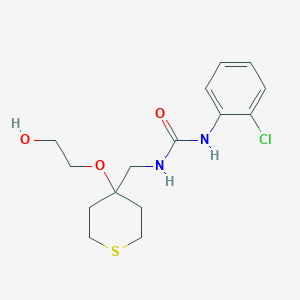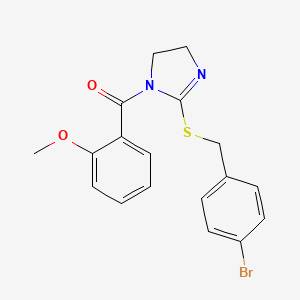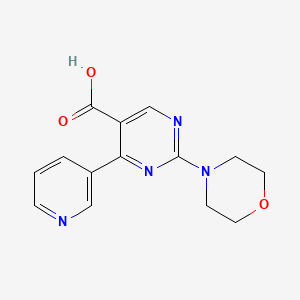
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is a nicotinamide derivative . It has been studied for its antifungal activity, with a particular focus on its effects against Rhizoctonia solani .
Synthesis Analysis
This compound is synthesized by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The structure of the synthesized compounds was characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . Further computational analysis is performed to examine the electronic properties of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) and computational analyses .科学的研究の応用
Fluorescent Analog Development
Research has led to the development of a fluorescent analog of nicotinamide adenine dinucleotide, synthesized by reacting chloroacetaldehyde with the coenzyme. This analog, with a technical fluorescence emission maximum at 410 nm, has been used in studying various dehydrogenase-catalyzed reactions, offering insights into intramolecular interactions within dinucleotides (Barrio, Secrist, & Leonard, 1972).
Coenzyme Interaction Studies
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide has been instrumental in understanding coenzyme competition and precursor specificity, particularly in teratogenesis studies. This research explores the interactions between nicotinamide and its analogs, offering critical insights into cellular acceptance of these molecules and their effects on embryonic development (Overman, Seegmiller, & Runner, 1972).
Antimicrobial and Antifungal Activities
The compound has shown promise in antimicrobial applications. A study demonstrated the preparation of 4-Thiazolidinones of Nicotinic Acid and their effective antimicrobial screening against various bacteria and fungal species, highlighting its potential in combating microbial infections (Patel & Shaikh, 2010).
Metabolic Pathway Insights
Studies have utilized this compound to gain insights into metabolic pathways. For instance, research on the pentose phosphate pathway in the central nervous system was facilitated by this compound, enhancing our understanding of metabolic processes and their pharmacological impacts (Herken, Lange, Kolbe, & Keller, 1974).
Structural and Biochemical Studies
The structural characterization of related nicotinamide compounds has been a significant focus, aiding in understanding their biological activity and interactions. For example, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole revealed important insights into its potential as an aquaporin inhibitor (Burnett, Johnston, & Green, 2015).
Antineoplastic Activities
This compound has been evaluated for its antineoplastic activities, showing moderate activity against certain types of cancer, such as leukemia. This research has opened doors to potential cancer treatments (Ross, 1967).
作用機序
Target of Action
The primary target of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi .
Mode of Action
This compound interacts with its target, SDH, by suppressing its normal physiological function . SDH’s physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone .
Biochemical Pathways
The inhibition of SDH disrupts the normal respiratory process of the fungi, leading to a lack of energy production and eventually the death of the fungi . This makes SDH a prominent target for developing novel fungicides .
Result of Action
The result of the action of this compound is the high inhibitory effects against certain fungi. For instance, it has been found to have high inhibitory effects against Rhizoctonia solani in vitro and in vivo .
将来の方向性
The study of nicotinamide derivatives, including 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide, provides important information for further structural optimization . These results could provide a benchmark for understanding the antifungal activity against the phytopathogenic fungus R. solani and prompt us to develop more potent fungicides .
特性
IUPAC Name |
6-chloro-4-(2-chloroanilino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-3-1-2-4-9(8)17-10-5-11(14)16-6-7(10)12(15)18/h1-6H,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKFIKLLQKKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)
![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2453814.png)

![N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453819.png)



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2453826.png)
![Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate](/img/structure/B2453828.png)

![5-chloro-N-{1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2453830.png)
![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2453831.png)